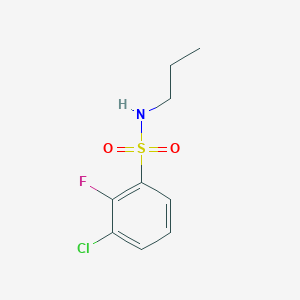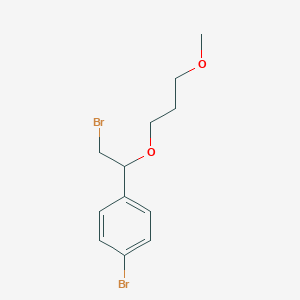
1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and a methoxypropoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene can be achieved through a multi-step process involving the bromination of benzene derivatives. One common method involves the following steps:
Bromination of Benzene: Benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to form bromobenzene.
Alkylation: The bromobenzene is then subjected to an alkylation reaction with 3-methoxypropyl bromide in the presence of a strong base such as sodium hydride (NaH) to introduce the methoxypropoxy group.
Further Bromination: The resulting compound is further brominated to introduce the second bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and alkylation processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include hydrocarbons with reduced bromine content.
科学的研究の応用
1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and methoxypropoxy group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediates that undergo further transformations to yield the desired products.
類似化合物との比較
Similar Compounds
1-Bromo-4-methoxybenzene: Similar in structure but lacks the additional bromine and methoxypropoxy group.
1-Bromo-4-ethylbenzene: Contains an ethyl group instead of the methoxypropoxy group.
1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of the methoxypropoxy group.
Uniqueness
1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is unique due to the presence of both bromine atoms and the methoxypropoxy group, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
特性
分子式 |
C12H16Br2O2 |
|---|---|
分子量 |
352.06 g/mol |
IUPAC名 |
1-bromo-4-[2-bromo-1-(3-methoxypropoxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-15-7-2-8-16-12(9-13)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3 |
InChIキー |
BLNFMEXZEISEFI-UHFFFAOYSA-N |
正規SMILES |
COCCCOC(CBr)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


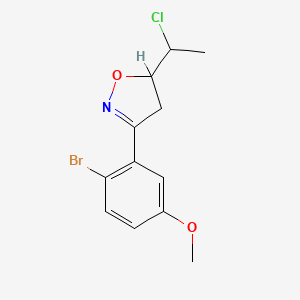
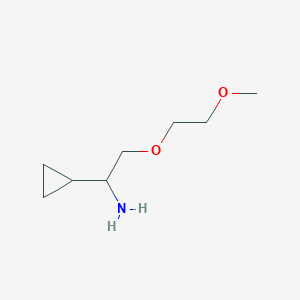
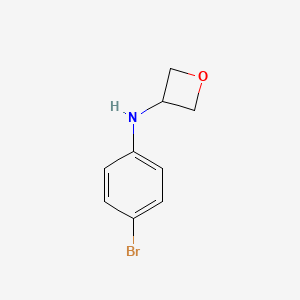

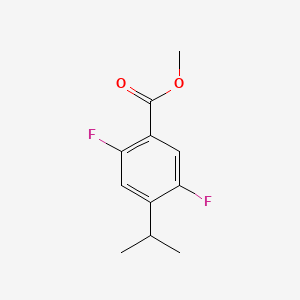
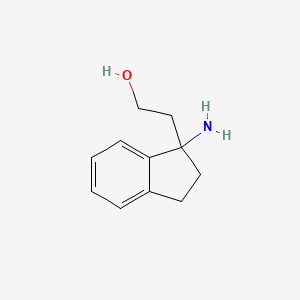
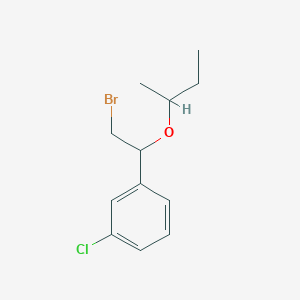
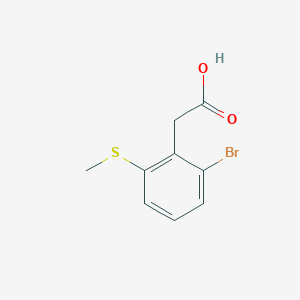
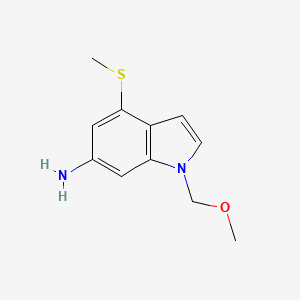

![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)

![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
